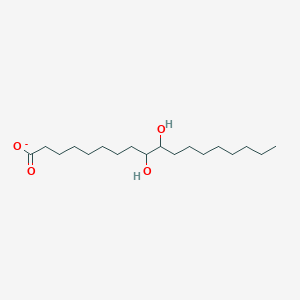
Himeic acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Himeic acid B is a natural product found in Aspergillus with data available.
Aplicaciones Científicas De Investigación
Biosynthesis of Himeic Acid B Himeic acid B is a compound derived from marine fungi, particularly from the Aspergillus species. The biosynthesis of himeic acid involves complex pathways, primarily orchestrated by polyketide synthase–nonribosomal peptide synthase (PKS‐NRPS) gene clusters. These gene clusters play a crucial role in the production of the long fatty acyl side chain attached to the pyrone ring in himeic acid, indicating a polyketide origin. Moreover, feeding experiments with labeled precursors have confirmed the biosynthetic pathways, revealing the involvement of leucine as an amide substituent in himeic acid formation (Hashimoto et al., 2018).
Role in Ubiquitin-Activating Enzyme Inhibition Himeic acid B, along with its derivatives himeic acids A and C, has been studied for its inhibitory activity on the ubiquitin-activating enzyme (E1). The ubiquitin-proteasome system, where E1 plays a pivotal role, is fundamental in regulating various cellular processes including protein degradation. Although himeic acid A has shown significant inhibitory activity against E1, himeic acid B and C exhibit lesser inhibitory effects. This distinction in the activity profiles of these compounds underscores the specificity and potential therapeutic implications of himeic acid derivatives in influencing the ubiquitin-proteasome pathway (Tsukamoto et al., 2005).
pH-Dependent Production and Conversion The production and stability of himeic acids, including himeic acid B, are significantly influenced by the pH conditions of their fungal culture environment. Research indicates a pH-dependent mechanism where specific pH conditions are essential for the production of himeic acid A, which can then non-enzymatically convert to himeic acids B and C under certain conditions. This pH-dependent production and conversion provide insights into the stability and potential functional dynamics of himeic acids in different environments (Katsuki et al., 2018).
Propiedades
Fórmula molecular |
C17H23NO5 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(E)-11-(5-carbamoyl-4-oxopyran-2-yl)undec-10-enoic acid |
InChI |
InChI=1S/C17H23NO5/c18-17(22)14-12-23-13(11-15(14)19)9-7-5-3-1-2-4-6-8-10-16(20)21/h7,9,11-12H,1-6,8,10H2,(H2,18,22)(H,20,21)/b9-7+ |
Clave InChI |
CFCNZKAZHHLTLD-VQHVLOKHSA-N |
SMILES isomérico |
C1=C(OC=C(C1=O)C(=O)N)/C=C/CCCCCCCCC(=O)O |
SMILES canónico |
C1=C(OC=C(C1=O)C(=O)N)C=CCCCCCCCCC(=O)O |
Sinónimos |
himeic acid B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)
![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)






![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)


